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Compound of Interest

Compound Name: Urea, m-toluoyl-

Cat. No.: B14686226 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for m-

tolylurea (also known as N-(3-methylphenyl)urea). The information is presented to facilitate

research and development activities where this compound is of interest. While experimental

mass spectrometry data is readily available, experimental Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectra are not consistently found in public databases. Therefore, this guide

presents a combination of experimental mass spectrometry data and predicted NMR and IR

data to serve as a valuable reference.

Chemical Structure and Properties
IUPAC Name: (3-methylphenyl)urea

Synonyms: m-Tolylurea, 3-Methylphenylurea, N-(3-methylphenyl)urea

CAS Number: 63-99-0[1]

Molecular Formula: C₈H₁₀N₂O[1]

Molecular Weight: 150.18 g/mol [1]

Spectroscopic Data
The following sections summarize the key spectroscopic data for m-tolylurea.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR spectra for m-tolylurea are not available in the public domain. The following

tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on

standard chemical shift increments and computational models and should be used as a

reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data for m-Tolylurea

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 - 9.0 Singlet 1H Ar-NH-C=O

~7.2 - 7.4 Multiplet 2H Aromatic CH

~6.8 - 7.0 Multiplet 2H Aromatic CH

~6.0 - 6.5 Singlet (broad) 2H NH₂

~2.3 Singlet 3H Ar-CH₃

Note: The chemical shifts for NH protons can be highly variable and depend on solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for m-Tolylurea
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Chemical Shift (δ) ppm Assignment

~155 - 158 C=O

~138 - 140 Aromatic C (quaternary, C-NH)

~138 - 140 Aromatic C (quaternary, C-CH₃)

~128 - 130 Aromatic CH

~122 - 125 Aromatic CH

~118 - 120 Aromatic CH

~115 - 117 Aromatic CH

~21 CH₃

Infrared (IR) Spectroscopy
An experimental FT-IR spectrum for m-tolylurea is not readily available. However, the expected

characteristic absorption bands based on its functional groups are presented in Table 3.

Table 3: Characteristic IR Absorption Bands for m-Tolylurea
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3450 - 3300
N-H Stretch (asymmetric &

symmetric)
Amine (-NH₂)

3350 - 3250 N-H Stretch Amide (Ar-NH-)

3100 - 3000 C-H Stretch Aromatic

2950 - 2850 C-H Stretch Alkyl (-CH₃)

1680 - 1650 C=O Stretch (Amide I) Urea

1620 - 1580 N-H Bend (Amide II) Urea

1600 & 1475 C=C Stretch Aromatic Ring

1400 - 1200 C-N Stretch Urea/Amine

900 - 675 C-H Bend (out-of-plane) Aromatic

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum for m-tolylurea is available from the NIST Mass

Spectrometry Data Center.[2][3] The key fragments are summarized in Table 4.

Table 4: Experimental Mass Spectrometry Data (EI-MS) for m-Tolylurea

m/z Relative Intensity Possible Fragment

150 High [M]⁺ (Molecular Ion)

107 High [M - CONH]⁺ or [M - NHCO]⁺

106 High [M - CONH₂]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following sections describe generalized protocols for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of m-tolylurea is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz

spectrometer.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition: The ¹³C spectrum is typically acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

is usually required due to the low natural abundance of the ¹³C isotope. Chemical shifts are

also referenced to TMS.

IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of m-tolylurea (1-2 mg) is finely

ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an

agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder, and the spectrum

is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded

with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
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[3]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum that plots ion intensity versus m/z.

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

analysis of m-tolylurea.
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General Workflow for Spectroscopic Analysis of m-Tolylurea
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Proposed EI-MS Fragmentation of m-Tolylurea

m-Tolylurea

[C₈H₁₀N₂O]⁺

m/z = 150

[Tolyl-NCO]⁺

m/z = 107

- NH₃

[Tolyl-NH]⁺

m/z = 106

- CONH

[C₆H₅]⁺

m/z = 77

- HCN, -CH₃

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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